N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide
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Overview
Description
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form 4-(4-chlorophenyl)thiazole.
Sulfonylation: The 4-(4-chlorophenyl)thiazole is then reacted with isopropylsulfonyl chloride in the presence of a base such as triethylamine to introduce the isopropylsulfonyl group.
Amidation: Finally, the sulfonylated thiazole is reacted with 4-aminobenzoyl chloride to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and benzamide moieties.
Reduction: Reduced forms of the thiazole and benzamide moieties.
Substitution: Substituted derivatives at the chlorophenyl and thiazole positions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
- N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide
- N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(propylsulfonyl)benzamide
Uniqueness
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is unique due to the presence of the isopropylsulfonyl group, which may confer specific chemical and biological properties that differ from its analogs with different sulfonyl groups
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-12(2)27(24,25)16-9-5-14(6-10-16)18(23)22-19-21-17(11-26-19)13-3-7-15(20)8-4-13/h3-12H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETIQJXATYUTRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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